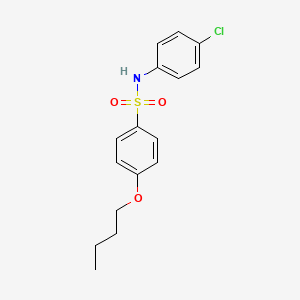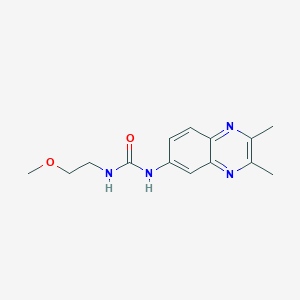
4-butoxy-N-(4-chlorophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(4-chlorophenyl)benzenesulfonamide, also known as BCS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BCS is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mécanisme D'action
The mechanism of action of 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide is not fully understood, but it has been suggested that it may act as a competitive inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase enzymes by 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide may result in the modulation of these physiological processes.
Biochemical and Physiological Effects:
4-butoxy-N-(4-chlorophenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the modulation of acid-base balance, and the potential to act as a fluorescent probe for the detection of metal ions in biological systems. 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide has also been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide in lab experiments is its potential as a starting material for the synthesis of other sulfonamide derivatives with potential applications in drug discovery and development. 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide also has potential applications as a fluorescent probe for the detection of metal ions in biological systems. However, one limitation of using 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide, including the synthesis of new derivatives with improved solubility and bioavailability. 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide may also be studied for its potential applications in the treatment of diseases such as osteoporosis and cancer. Additionally, the use of 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide as a fluorescent probe for the detection of metal ions in biological systems may be further explored, with the aim of developing new diagnostic and therapeutic tools.
Conclusion:
In conclusion, 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide has potential applications as a starting material for the synthesis of other sulfonamide derivatives, as well as a fluorescent probe for the detection of metal ions in biological systems. However, 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide has limitations in terms of its solubility in water, which may affect its bioavailability and efficacy. There are several future directions for the study of 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide, including the synthesis of new derivatives with improved solubility and bioavailability, and the exploration of its potential applications in the treatment of diseases such as osteoporosis and cancer.
Méthodes De Synthèse
4-butoxy-N-(4-chlorophenyl)benzenesulfonamide can be synthesized using different methods, including the reaction of 4-chlorobenzenesulfonyl chloride with butylamine in the presence of a base such as triethylamine. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with butylamine in the presence of a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide.
Applications De Recherche Scientifique
4-butoxy-N-(4-chlorophenyl)benzenesulfonamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide has been used as a starting material for the synthesis of other sulfonamide derivatives with potential applications in drug discovery and development. 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
4-butoxy-N-(4-chlorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-2-3-12-21-15-8-10-16(11-9-15)22(19,20)18-14-6-4-13(17)5-7-14/h4-11,18H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQLAZGAODYYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5150601.png)
![1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5150619.png)
![4-methoxy-2-{[1-(2-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5150626.png)


![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5150640.png)
![10-(3-chlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5150651.png)
![N-(3-methoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5150658.png)



![2-({1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinyl}carbonyl)-N-phenylhydrazinecarbothioamide](/img/structure/B5150698.png)
